4-[(3-Fluorophenyl)methyl]azepane hydrochloride

Catalog No.
S940278
CAS No.
2097989-88-1
M.F
C13H19ClFN
M. Wt
243.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(3-Fluorophenyl)methyl]azepane hydrochloride

CAS Number

2097989-88-1

Product Name

4-[(3-Fluorophenyl)methyl]azepane hydrochloride

IUPAC Name

4-[(3-fluorophenyl)methyl]azepane;hydrochloride

Molecular Formula

C13H19ClFN

Molecular Weight

243.75 g/mol

InChI

InChI=1S/C13H18FN.ClH/c14-13-5-1-3-12(10-13)9-11-4-2-7-15-8-6-11;/h1,3,5,10-11,15H,2,4,6-9H2;1H

InChI Key

FUTSINBPTCJYMC-UHFFFAOYSA-N

SMILES

C1CC(CCNC1)CC2=CC(=CC=C2)F.Cl

Canonical SMILES

C1CC(CCNC1)CC2=CC(=CC=C2)F.Cl

4-[(3-Fluorophenyl)methyl]azepane hydrochloride is a chemical compound characterized by its unique azepane ring structure, which is a seven-membered saturated heterocyclic compound containing one nitrogen atom. The presence of a 3-fluorophenyl group attached to the azepane enhances its pharmacological properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and biological activities.

The chemical reactivity of 4-[(3-Fluorophenyl)methyl]azepane hydrochloride can be explored through various synthetic pathways. It can undergo nucleophilic substitution reactions, particularly at the azepane nitrogen, allowing for further functionalization. Additionally, the fluorine atom in the 3-fluorophenyl group can participate in electrophilic aromatic substitution reactions, making it a versatile building block in organic synthesis.

Studies on similar compounds suggest that derivatives of azepane exhibit a range of biological activities, including antimicrobial, analgesic, and anti-inflammatory effects. While specific data on 4-[(3-Fluorophenyl)methyl]azepane hydrochloride is limited, its structural analogs have demonstrated significant activity against various pathogens and in pain modulation. The fluorine substitution may enhance lipophilicity and receptor binding affinity, potentially increasing its efficacy.

The synthesis of 4-[(3-Fluorophenyl)methyl]azepane hydrochloride can be achieved through several methods:

  • Alkylation of Azepane: The azepane ring can be synthesized first, followed by the alkylation with 3-fluorobenzyl chloride.
  • N-alkylation: Using appropriate alkyl halides to introduce the 3-fluorophenyl group onto the nitrogen atom of azepane.
  • Reduction Reactions: If starting from a ketone or imine precursor, reduction methods such as catalytic hydrogenation can be employed to form the azepane structure.

These methods allow for the efficient production of the desired compound with good yields.

4-[(3-Fluorophenyl)methyl]azepane hydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for drug formulation targeting various diseases due to its unique structure and biological properties.
  • Chemical Research: As an intermediate in synthesizing other complex organic compounds or pharmaceuticals.
  • Biological Studies: In exploring its mechanism of action and biological pathways.

Interaction studies involving 4-[(3-Fluorophenyl)methyl]azepane hydrochloride are crucial for understanding its pharmacodynamics. Investigations into how this compound interacts with specific receptors or enzymes can provide insights into its therapeutic potential. Similar compounds have shown interactions with neurotransmitter systems, indicating that this compound may also exhibit activity in modulating these pathways.

Several compounds share structural features with 4-[(3-Fluorophenyl)methyl]azepane hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-(3-Fluorophenyl)azepaneAzepane ring with a fluorinated phenyl groupPotential analgesic and anti-inflammatory effects
N-benzylazepaneBenzyl group attached to azepaneAntimicrobial properties
4-(4-Fluorophenyl)azepaneAzepane ring with para-fluorinated phenyl groupAntidepressant effects
2-(3-Fluorophenyl)azetidineAzetidine ring (five-membered) with fluorineAnticancer activity

Uniqueness of 4-[(3-Fluorophenyl)methyl]azepane Hydrochloride

The uniqueness of 4-[(3-Fluorophenyl)methyl]azepane hydrochloride lies in its specific substitution pattern and ring structure, which may confer distinct pharmacological properties compared to other similar compounds. The combination of a seven-membered ring with a fluorinated aromatic system is relatively rare, potentially leading to novel therapeutic applications that warrant further investigation.

Dates

Last modified: 08-16-2023

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